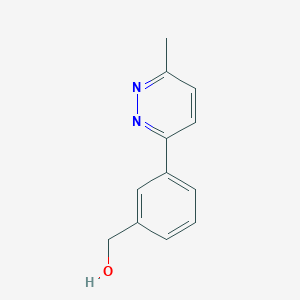

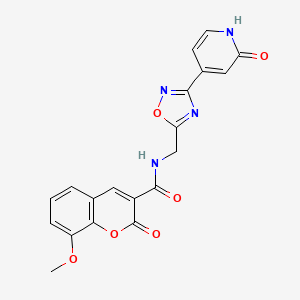

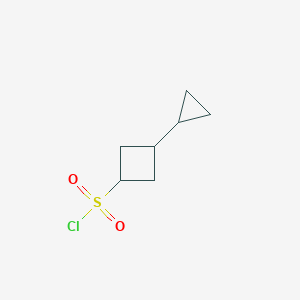

![molecular formula C14H13NO4S B2711283 3-[Methyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-26-4](/img/structure/B2711283.png)

3-[Methyl(phenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[Methyl(phenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H13NO4S . It has a molecular weight of 291.32 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a methyl(phenyl)sulfamoyl group attached to the third carbon of the benzene ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 193.06°C and a predicted boiling point of approximately 496.0°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm³ and a refractive index of 1.64 .Scientific Research Applications

Stress Tolerance in Plants

Benzoic acid derivatives, including sulfosalicylic acid and methyl salicylic acid, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds are effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. The study suggests that the benzoic acid structural portion common to these molecules is likely the key functional structure providing stress tolerance in plants (Senaratna et al., 2004).

Organic Synthesis and Catalysis

Research has shown that methyl phenyl sulfoximine (MPS) can serve as a directing group in the ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives, leading to the synthesis of dihydrobenzofurans and indolines. This demonstrates the potential of sulfamoyl and related groups in facilitating complex organic transformations (Ghosh et al., 2016).

Photoinitiating Systems for Polymerization

Sulfur-containing carboxylic acids (SCCAs), potentially including structures related to 3-[Methyl(phenyl)sulfamoyl]benzoic acid, have been explored as electron donors in photoinduced free-radical polymerizations. These compounds, when used in conjunction with 4-carboxybenzophenone as a sensitizer, have shown effectiveness in initiating polymerization processes in aqueous solutions, indicating their utility in materials science and engineering applications (Wrzyszczyński et al., 2000).

Anticonvulsant Activities

Compounds structurally related to this compound, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, have been synthesized and evaluated for their anticonvulsant activities. Some of these derivatives displayed significant activity in models, highlighting the potential of sulfamoylbenzoic acid derivatives in the development of new therapeutic agents (Uno et al., 1979).

Environmental Applications

Research into the degradation of contaminants in aqueous solutions has explored the use of copper ions activated by molecular oxygen, potentially involving reactions with sulfadiazine, methylene blue, and benzoic acid. This study provides insights into the mechanisms of contaminant degradation, suggesting applications of related chemical processes in environmental remediation (Feng et al., 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

It has been suggested that it may inhibit the synthesis of dna and rna , which could potentially interfere with the replication and transcription processes in cells.

Biochemical Pathways

The compound’s potential to inhibit DNA and RNA synthesis suggests that it may impact the central dogma of molecular biology, which includes DNA replication, RNA transcription, and protein translation .

Result of Action

Its potential to inhibit dna and rna synthesis suggests that it may interfere with the normal functioning of cells, potentially leading to cell death .

properties

IUPAC Name |

3-[methyl(phenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPBIKWXWPLGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325721-26-4 |

Source

|

| Record name | 3-[methyl(phenyl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)

![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)